N,N-Diethyl-1,4-phenylenediamine Dihydrochloride chemical properties
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride
For the Modern Researcher and Development Scientist
Introduction: Unveiling a Versatile Reagent
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, a salt of the aromatic amine 4-Amino-N,N-diethylaniline, is a pivotal compound in both analytical chemistry and synthetic applications. While its most prominent role is as the primary indicator in the DPD method for determining free and total chlorine in water, its utility extends to being a versatile dye intermediate and a valuable tool in various research contexts.[1] This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and handling protocols, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective and safe application.
Core Physicochemical Properties
The dihydrochloride salt form of N,N-Diethyl-1,4-phenylenediamine enhances its stability and water solubility compared to the free base, making it more suitable for use in aqueous analytical reagents. The compound is a white to light yellow crystalline powder.[2]
| Property | Value | Source(s) |
| CAS Number | 16713-15-8 | [3][4] |
| Molecular Formula | C₁₀H₁₈Cl₂N₂ | [3] |
| Molecular Weight | 237.17 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Water Solubility | Almost transparent in solution | [2] |
| Stability | Sensitive to air and light; hygroscopic | [5][6] |
| Storage | Room temperature, under inert gas, in a dry, well-ventilated place | [1] |
Synthesis and Purification: From Precursor to Purified Salt
The preparation of high-purity N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is crucial for its analytical sensitivity. A common and reliable industrial method involves a multi-step process beginning with diethyl aniline.[7] This process is favored for its stable and reliable outcomes, yielding a product with the high purity required for environmental monitoring applications.[7]
Workflow for Synthesis
Caption: Synthesis workflow for N,N-Diethyl-1,4-phenylenediamine Dihydrochloride.
Experimental Protocol: Synthesis from Diethyl Aniline[9]
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Nitrosation:
-
In a reaction vessel, mix Diethyl Aniline and concentrated hydrochloric acid. Cool the mixture to between 0°C and 10°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.
-
Allow the reaction to proceed for 2.5 to 3 hours to form the N-nitroso intermediate.
-
-
Reduction:
-
To a separate vessel containing water and concentrated hydrochloric acid, slowly add zinc powder while stirring vigorously, ensuring the temperature remains around 20°C.
-
Add the solution from the nitrosation step to the zinc slurry.
-
Maintain the reaction at 20°C for approximately 2.5 hours to reduce the nitroso group to a primary amine.
-
-
Purification of the Free Base:
-
Adjust the pH of the reaction mixture to 14 by adding a sodium hydroxide solution. This neutralizes the acid and liberates the N,N-Diethyl-1,4-phenylenediamine free base.
-
Separate the organic phase.
-
Purify the free base via vacuum distillation, collecting the fraction at 115-116°C at 5 mmHg.
-
-
Formation of the Dihydrochloride Salt:
-
Dissolve the purified free base in dry benzene.
-
Bubble dry hydrogen chloride gas through the solution until saturation is reached.
-
The N,N-Diethyl-1,4-phenylenediamine Dihydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration and dry it thoroughly to obtain the final product.
-
Chemical Reactivity and Analytical Principle
The utility of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride in analytical chemistry is rooted in its redox chemistry. As an aromatic amine, it readily undergoes oxidation. This reactivity is harnessed for colorimetric measurements.
Mechanism of Action in Chlorine Detection
In the presence of an oxidizing agent like free chlorine (hypochlorous acid or hypochlorite ion), N,N-Diethyl-1,4-phenylenediamine is oxidized to form a stable radical cation known as a Würster's cation. This resulting species imparts a distinct magenta or pink color to the solution.[1] The intensity of this color is directly proportional to the concentration of the oxidizing agent, which can be quantified using spectrophotometry.[1]
Caption: Oxidation of DPD to a colored radical cation.
Reactivity and Incompatibilities
As a salt of a weak base and strong acid, its aqueous solution is acidic. The free base form neutralizes acids in exothermic reactions.[5][8] It is incompatible with a range of substances, including:
-
Strong acids[5]
Application in Analytical Protocols: Chlorine Measurement
The DPD method is a standard for water quality analysis. The following is a generalized protocol for the spectrophotometric determination of free chlorine.
Protocol: Spectrophotometric Determination of Free Chlorine
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Reagent Preparation:
-
DPD Indicator Solution: Dissolve a precise amount of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride in reagent-grade water. Add a small amount of sulfuric acid and EDTA to stabilize the solution.
-
Phosphate Buffer Solution: Prepare a phosphate buffer solution to maintain the sample pH at an optimal range (typically 6.2-6.5) for the reaction.
-
-
Sample Analysis:
-
Collect the water sample to be tested.
-
To a 10 mL sample in a cuvette, add the phosphate buffer, and mix.
-
Obtain a "zero" reading in the spectrophotometer at 515 nm.
-
Add the DPD indicator solution to the sample, mix quickly, and immediately take a reading. This reading corresponds to the free chlorine concentration.
-
-
Calibration and Calculation:
-
Prepare a series of chlorine standards of known concentrations.
-
Follow the sample analysis procedure for each standard to generate a calibration curve of absorbance versus chlorine concentration.
-
Determine the chlorine concentration of the unknown sample by comparing its absorbance to the calibration curve.
-
Broader Research Applications
Beyond its primary use in water analysis, this compound is valuable in other scientific domains:
-
Spectrophotometric Analysis: It is used for the determination of various drugs that contain phenolic groups, such as salbutamol sulfate and ritodrine hydrochloride.[9]
-
Kinetic Studies: It has been employed as a reference probe to investigate rapid chlorination rate constants using stopped-flow spectrophotometry.[5][9]
-
Voltammetric Detection: The reaction with chlorine has been studied for the sensitive square-wave voltammetric detection of chlorine.[9]
-
Organic Synthesis: It serves as an intermediate in the synthesis of dyes, including Methylene Blue.[10]
Safety, Handling, and Storage
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a hazardous substance and must be handled with appropriate precautions.
Hazard Summary:
-
Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[11][12]
-
Irritation: Causes serious eye irritation.[12]
-
Sensitization: May cause an allergic skin reaction or sensitization.[11]
Mandatory Handling Procedures
-
Ventilation: Always use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12] For weighing or when dust may be generated, respiratory protection is required.
-
Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[11] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[11]
-
Spill Response: For minor spills, use a dry clean-up procedure that avoids generating dust (e.g., HEPA-filtered vacuum).[11] For major spills, evacuate the area and move upwind.[11]
Storage and Stability
-
Store in a cool, dry, well-ventilated place away from direct sunlight and moisture.[6][13]
-
Keep containers tightly closed and, for long-term stability, store under an inert gas like nitrogen or argon.[1][6]
-
The compound is sensitive to light and air; exposure can lead to degradation and discoloration, compromising its effectiveness as a reagent.[5][6]
Conclusion
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a compound of significant utility, particularly in analytical chemistry. Its reliable colorimetric reaction with oxidants underpins one of the most widely used methods for water quality monitoring. A thorough understanding of its chemical properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging its full potential in research and development. This guide provides the technical foundation necessary for its informed and safe application in the laboratory.
References
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N,N-Diethyl-1,4-phenylenediamine Dihydrochloride 98.0+%, TCI America - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]
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N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE AR MSDS CAS No - Loba Chemie. (2016). Loba Chemie. Retrieved from [Link]
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FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. (2015). Rasayan Journal of Chemistry. Retrieved from [Link]
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N,N-Diethyl-1,4-phenylenediamine Dihydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]
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